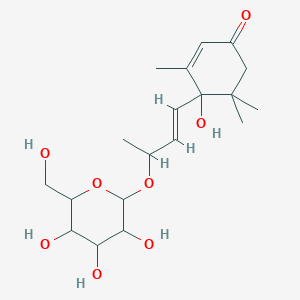
Corchoionol C 9-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corchoionol c 9-glucoside, also known as corchoionoside C, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in alcoholic beverages and fruits. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Corchoionol C 9-glucoside belongs to the class of organic compounds known as fatty acyl glycosides. These compounds consist of a sugar moiety linked to a fatty acid or alcohol, forming an ester or glycosidic bond. The unique structure of this compound allows it to interact with biological systems effectively, leading to various pharmacological effects .
Biological Activities
This compound has been studied for several biological activities:
- Antioxidant Properties : This compound exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. Antioxidants are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This opens avenues for its use in developing natural antimicrobial agents .
Pharmacological Applications
The pharmacological potential of this compound has been explored in various contexts:
- Diabetes Management : Some studies have indicated that this compound may help regulate blood glucose levels. Its ability to influence carbohydrate metabolism could make it a candidate for managing diabetes and related metabolic disorders .
- Cancer Treatment : There is emerging evidence that this compound may possess anticancer properties. It has shown cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Study on Antioxidant Activity :
- Anti-inflammatory Research :
- Antimicrobial Efficacy :
Summary Table of Biological Activities
Propiedades
Fórmula molecular |
C19H30O8 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
4-hydroxy-3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+ |
Clave InChI |
SWYRVCGNMNAFEK-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Sinónimos |
corchoionoside C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















